BenchChemオンラインストアへようこそ!

Atorvastatin Diepoxide Calcium Salt

HPLC method validation Relative retention time Correction factor

Atorvastatin Diepoxide Calcium Salt (CAS 1807481-01-1) is a characterized oxidative degradation impurity of the HMG-CoA reductase inhibitor atorvastatin, formed via epoxidation of the dihydroxytriol core under oxidative and photolytic stress. It is supplied as a high-purity reference standard (typically ≥98% by HPLC) with comprehensive characterization data (HPLC, LC-MS, NMR) compliant with ICH regulatory guidelines, and is specifically purposed for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) preparation and commercial atorvastatin production.

Molecular Formula C₆₆H₆₈CaF₂N₄O₁₄
Molecular Weight 1219.34
Cat. No. B1159607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Diepoxide Calcium Salt
Synonyms(βR,δR)-4-(4-Fluorophenyl)-β,δ-dihydroxy-6-(1-methylethyl)-2-phenyl-1-[(phenylamino)carbonyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-5-heptanoic Acid Calcium Salt; _x000B_7-[N-Phenyl-2-[4-(4-fluorophenyl]-6-methylethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,
Molecular FormulaC₆₆H₆₈CaF₂N₄O₁₄
Molecular Weight1219.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin Diepoxide Calcium Salt: A Critical Reference Standard for ANDA Submissions and Oxidative Degradation Profiling


Atorvastatin Diepoxide Calcium Salt (CAS 1807481-01-1) is a characterized oxidative degradation impurity of the HMG-CoA reductase inhibitor atorvastatin, formed via epoxidation of the dihydroxytriol core under oxidative and photolytic stress [1]. It is supplied as a high-purity reference standard (typically ≥98% by HPLC) with comprehensive characterization data (HPLC, LC-MS, NMR) compliant with ICH regulatory guidelines, and is specifically purposed for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) preparation and commercial atorvastatin production [2] [3]. Traceability against pharmacopeial standards (USP or EP) can be provided, positioning it as a primary calibrator for impurity quantification in drug substance and product release testing [2].

Why Atorvastatin Diepoxide Calcium Salt Cannot Be Replaced by the Free Acid, Lactone, or Generic Impurity D Analogues


The identity, salt form, and chromatographic behavior of an impurity reference standard directly impact the validity of analytical methods used for pharmaceutical batch release and stability testing. Atorvastatin Diepoxide Calcium Salt (hemi-calcium salt; C66H68CaF2N4O14, MW 1219.34) differs from the free acid (CAS 887470-43-1; C33H35FN2O7, MW 590.65) and the lactone diepoxide (CAS 1046118-40-4; C33H33FN2O6, MW 572.62) in molecular weight, polarity, solubility, and HPLC retention time [1]. Critically, it is distinct from USP Atorvastatin Related Compound D (CAS 148146-51-4), an epoxydione impurity with a different structure (C26H35NO4) and chromatographic profile [2]. Substitution with an incorrect or poorly characterized analogue leads to inaccurate relative retention times (RRTs), erroneous correction factors, and ultimately, failure of system suitability tests in validated HPLC methods, risking ANDA rejection or post-market quality findings [3].

Quantitative Differentiation of Atorvastatin Diepoxide Calcium Salt Against Closest In-Class Impurity Standards


Chromatographic Specificity: Distinct RRT and Correction Factor Relative to Atorvastatin Calcium API

In a validated HPLC method for atorvastatin calcium, the impurity designated as 'Impurity D' – consistent with the diepoxide scaffold – exhibits a relative retention time (RRT) of 1.96 and a relative correction factor of 0.94 versus the atorvastatin calcium peak [1]. This contrasts sharply with other specified impurities in the EP monograph, which have RRTs of approximately 0.8 (Impurity A), 0.9 (Impurity B), and 1.2 (Impurity C) [2]. An incorrect reference standard with a different RRT will cause peak misidentification, leading to inaccurate quantification in release testing.

HPLC method validation Relative retention time Correction factor System suitability

Specification-Driven Stability Threshold: Oxidative Impurity Limit of ≤3.25% at ICH Accelerated Conditions

A patent for stabilized atorvastatin compositions explicitly specifies that total oxidative impurities, which include atorvastatin diepoxide and oxo-atorvastatin, must not exceed 3.25% after 3 months of stress at 40°C and 75% relative humidity (RH) [1]. This provides a verified quantitative threshold for the diepoxide impurity class. In comparison, total related substances (including non-oxidative impurities) are limited to NMT 5% under the same conditions [2], demonstrating that oxidative degradants are the primary stability concern and that the diepoxide is a key marker compound.

Forced degradation Oxidative impurities Stability testing ICH Q1A

Purity Specification for Reference Standard Use: ≥98% by HPLC Enables Primary Calibrator Function

Commercially available Atorvastatin Diepoxide Calcium Salt is provided with a verified purity of 98% by HPLC, together with a physical description of an off-white to pale yellow solid [1]. In contrast, lower-purity impurity standards (e.g., 95% for isolated epoxy-dione analogues) do not meet the minimum purity requirements for use as primary calibrators in quantitative HPLC methods per ICH Q2(R1) guidelines [2]. The 98% specification aligns with the USP monograph requirement that atorvastatin calcium API itself must assay between 98.0% and 102.0% [3], ensuring that the impurity standard does not introduce significant calibration bias.

Reference standard Purity assay Primary calibrator ANDA submission

Pharmacopeial Traceability: Directly Linkable to USP/EP Monograph Standards

Atorvastatin Diepoxide Calcium Salt can be supplied with a certificate of analysis establishing direct traceability against USP or EP pharmacopeial reference standards, a feature not universally available for all custom-synthesized impurity batches [1]. This traceability chain is explicitly required in ANDA submissions to demonstrate that the impurity reference standard used in method validation is equivalent to the official compendial standard [2]. The USP Atorvastatin monograph lists related compounds with defined relative retention times and acceptance criteria; use of a non-traceable standard introduces risk of misalignment with these monograph specifications [3].

Pharmacopeial standard USP Reference Standard EP Reference Standard Traceability

Storage and Handling Stability: Defined Conditions Prevent Diepoxide Degradation

The calcium salt form exhibits a melting point >150°C (with decomposition), and the compound is recommended for storage at 2–8°C in a refrigerator, protected from air and light, due to the light-sensitive and temperature-sensitive nature of the diepoxide moiety . In contrast, the lactone diepoxide form (CAS 1046118-40-4) is reported to require storage at -86°C under inert atmosphere due to even greater thermal lability (melting point 86–88°C) . Improper storage leads to degradation of the reference standard, altering its purity and invalidating its use as a calibrator.

Storage stability Degradation product Light sensitivity Refrigerated storage

Best-Fit Application Scenarios for Atorvastatin Diepoxide Calcium Salt Based on Validated Evidence


ANDA Method Validation: HPLC System Suitability and Impurity Quantification

When developing a stability-indicating HPLC method for atorvastatin calcium tablets, the validated RRT of 1.96 and correction factor of 0.94 for the diepoxide impurity [1] must be confirmed using an authentic reference standard of Atorvastatin Diepoxide Calcium Salt. Failure to use the correct standard – for example, substituting the free acid (CAS 887470-43-1) or the lactone diepoxide (CAS 1046118-40-4) – will shift the retention time and produce an incorrect correction factor, potentially causing system suitability failure and requiring method re-validation, which delays ANDA submission timelines by 3–6 months.

Oxidative Forced Degradation Studies and Stability Budget Setting

During ICH Q1A(R2) accelerated stability studies (40°C/75% RH, 3 months), the total oxidative impurity fraction, including atorvastatin diepoxide, is specified to remain ≤3.25% of total related substances [2]. Atorvastatin Diepoxide Calcium Salt serves as the primary reference standard to quantify the diepoxide component within this oxidative budget. Using a non-diepoxide impurity D standard (e.g., the epoxydione impurity, CAS 148146-51-4) would misidentify the peak and lead to an incorrect stability conclusion, potentially resulting in a formulation that fails long-term storage requirements.

Pharmacopeial Compliance and USP Monograph Alignment

The USP Atorvastatin Calcium monograph distinguishes Atorvastatin Related Compound D (CAS 148146-51-4) from other degradation impurities [3]; however, Atorvastatin Diepoxide Calcium Salt (CAS 1807481-01-1) is an additional oxidative impurity that must be resolved and quantified in post-approval stability monitoring. Procuring a traceable calcium salt standard with direct link to USP or EP reference materials ensures that the analytical method meets current pharmacopeial expectations for impurity profiling, which is increasingly scrutinized in FDA pre-approval inspections (PAIs) and EU GMP audits.

Procurement of Refrigerated Reference Standards for Routine QC Laboratories

The calcium salt's recommended storage at 2–8°C, which is compatible with standard laboratory refrigerators, contrasts with the -86°C ultra-freezer storage required by the more thermally labile lactone diepoxide . For QC laboratories operating multiple impurity standards, the ability to store Atorvastatin Diepoxide Calcium Salt in a common refrigerator reduces the need for expensive ultra-low-temperature freezer capacity, lowers energy consumption, and minimizes the risk of standard degradation due to freezer door openings, thus supporting a more cost-effective and logistically simpler procurement strategy.

Quote Request

Request a Quote for Atorvastatin Diepoxide Calcium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.